N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. . This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with 5-methyl-1,2-oxazole-4-carboxaldehyde in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the coupling reaction. The resulting intermediate is then subjected to further purification and characterization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with higher oxidation states, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Studied for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with similar structural features.
2-(Trifluoromethyl)benzamide: A related compound with a similar benzamide moiety but lacking the oxazole ring.
Uniqueness
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the oxazole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the oxazole ring contributes to its biological activity.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-9(7-18-20-8)6-17-12(19)10-4-2-3-5-11(10)13(14,15)16/h2-5,7H,6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFQMUVTNPEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.